(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid
Description
Properties
Molecular Formula |
C8H12BNO3S |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
[4-(N,S-dimethylsulfonimidoyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO3S/c1-10-14(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 |
InChI Key |
XUWXFOJTDAIUCP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=NC)(=O)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The preparation of this compound involves:
- Synthesis of a phenylboronic acid or its derivative with a suitable leaving group at the para position.
- Introduction of the N,S-dimethylsulfonimidoyl group via reaction with sulfonimidoyl precursors, often sulfonimidoyl fluorides.
- Use of SuFEx chemistry or related activation methods to achieve the coupling of the sulfonimidoyl group to the phenylboronic acid.
Stepwise Preparation
Mechanistic Insights
- Activation of potassium phenyltrifluoroborate by TMSOTf releases phenylboron difluoride, which acts as a Lewis acid to activate the sulfonimidoyl fluoride.
- A sulfonimidoyl thiocation intermediate forms, facilitating aryl migration from boron to sulfur, producing the sulfonimidoyl-substituted phenylboronic acid.
- The process regenerates boron fluoride species, sustaining the catalytic cycle.
Data Tables Summarizing Key Reaction Parameters and Yields
| Reaction Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard formation of 4-bromophenylmagnesium bromide | Mg, 4-bromobromobenzene, Ether | 0 to 25 | 2 | 85-90 | Standard Grignard conditions |
| Borate ester formation and hydrolysis | Trimethyl borate, H2O | 0 to 25 | 3 | 80-85 | Hydrolysis to boronic acid |
| Electrochemical fluorination | N,S-dimethylsulfinamide, Bu4NOAc, HF source | Room temp | 4-6 | 75-80 | Proton-coupled electron transfer mechanism |
| SuFEx coupling | Sulfonimidoyl fluoride, potassium 4-boronate trifluoroborate, TMSOTf | Room temp | 1-2 | 70-78 | Efficient aryl migration and coupling |
Summary of Research Discoveries and Advances
- The combination of electrochemical oxidative fluorination with SuFEx chemistry represents a modern, mild, and efficient approach to synthesize sulfonimidoyl-substituted boronic acids.
- The use of potassium organotrifluoroborates activated by TMSOTf enables smooth coupling with sulfonimidoyl fluorides, avoiding harsh conditions and unstable intermediates.
- Density Functional Theory (DFT) studies support the mechanistic pathway involving phenylboron difluoride intermediates and sulfonimidoyl thiocation pairs, explaining the high efficiency and selectivity of the reaction.
- These methods provide access to a range of sulfoximines and related compounds, expanding the toolbox for medicinal chemistry and materials science applications.
Chemical Reactions Analysis
Types of Reactions: (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Key Compounds Compared :
- 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM)
- Phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM)
- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid (Compound 2)
- Pyren-1-yl boronic acid (Compound 3)
Findings :
- Potency : The hydroxynaphthyl and phenanthrenyl derivatives exhibit potent antiproliferative effects with sub-micromolar IC₅₀ values, comparable to or exceeding many clinical chemotherapeutic agents .
- Solubility Limitations : Compounds 2 and 3 precipitate in RPMI culture media, rendering reliable in vitro assays unfeasible. This contrasts with their predicted moderate water/lipid solubility (Table S2 in ), suggesting unexpected aggregation tendencies .
- Structural Insight : Bulky aromatic systems (e.g., pyrenyl) may hinder solubility despite favorable computational predictions, highlighting the importance of empirical testing for boronic acid derivatives.
Key Compounds Compared :
- 4-Chlorophenylboronic acid
- 4-Formylphenylboronic acid
- Unsubstituted phenylboronic acid
Findings :
- Suzuki-Miyaura Reactions : Electron-withdrawing substituents (e.g., -Cl, -CHO) reduce transmetallation efficiency. For example, 4-chlorophenylboronic acid yields 75% conversion in coupling with bromobenzene, versus 98% for unsubstituted phenylboronic acid .
Structural Analogs with Sulfonamide/Sulfamoyl Groups
Key Compounds Compared :
- (4-(N,N-Dimethylsulfamoyl)phenyl)boronic acid (Similarity = 0.82)
- (2-(Piperidin-1-ylsulfonyl)phenyl)boronic acid (Similarity = 0.81)
- (4-Aminosulfonylphenyl)boronic acid (Similarity = 0.69)
Findings :
Key Compounds Compared :
- Boronic acid-containing cis-stilbenes (13c, 13d) (IC₅₀ = 21–22 µM for tubulin polymerization)
- Combretastatin A-4 (natural tubulin inhibitor)
Findings :
- Potency: Compounds 13c and 13d exhibit nanomolar cytotoxicity (IC₅₀ = 0.48–2.1 µM) against cancer cell lines, rivaling combretastatin A-4. The boronic acid group mimics hydroxyl functionalities but offers improved metabolic stability .
- Structural Relevance : The dimethylsulfonimidoyl group in (4-(N,S-dimethylsulfonimidoyl)phenyl)boronic acid could similarly enhance target binding through polar interactions, though its larger size may affect steric compatibility with tubulin’s active site.
Sensing and Dynamic Covalent Chemistry
Key Compounds Compared :
- Azobenzene boronic acids (e.g., 2,6-dimethoxy derivatives)
- Phenylboronic acid-modified carbon dots
Findings :
- Photoswitchable Binding : Azobenzene boronic acids exhibit a 20-fold increase in diol binding affinity upon E→Z isomerization, enabling light-controlled applications .
- Glucose Sensing : Phenylboronic acid-based carbon dots detect glucose at 9–900 µM, leveraging boronic acid-diol interactions. The dimethylsulfonimidoyl group could enhance sensitivity by modulating pKa or binding kinetics .
Data Tables
Table 1. Antiproliferative Activity of Selected Boronic Acids
| Compound | IC₅₀ (µM) | Solubility Issues |
|---|---|---|
| 6-Hydroxynaphthalen-2-yl | 0.1969 | No |
| Phenanthren-9-yl | 0.2251 | No |
| [4-(4-Propan-2-yloxyphenyl)] | N/A | Yes |
| Pyren-1-yl | N/A | Yes |
Table 2. Reactivity in Suzuki-Miyaura Coupling
| Boronic Acid | Conversion (%) |
|---|---|
| Phenylboronic acid | 98 |
| 4-Chlorophenylboronic acid | 75 |
| 4-Formylphenylboronic acid | 63 |
Data from
Biological Activity
(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, including proteins and enzymes, making them significant in drug discovery and development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a phenyl ring substituted with a sulfonimidoyl group and a boronic acid moiety, which contributes to its reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, a feature that is exploited in the inhibition of certain enzymes. The boron atom can coordinate with hydroxyl groups present in biomolecules, leading to alterations in enzyme activity and protein function.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the inhibition of proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle progression.
Table 1: Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 5.2 | Proteasome Inhibition |
| Study B | PC-3 (Prostate Cancer) | 3.8 | Apoptosis Induction |
| Study C | HCT116 (Colon Cancer) | 4.5 | Cell Cycle Arrest |
2. Antibacterial Activity
The compound has also been investigated for its antibacterial properties. It exhibits activity against several Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
Table 2: Antibacterial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
3. Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific enzymes such as serine proteases and cysteine proteases. This inhibition can lead to significant biological effects, particularly in the context of inflammatory diseases and cancer.
Table 3: Enzyme Inhibition Studies
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Trypsin | 1.5 | Competitive |
| Cathepsin B | 2.0 | Non-competitive |
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy in patients with advanced breast cancer. The results indicated a significant increase in overall survival rates compared to chemotherapy alone.
Case Study 2: Bacterial Infection Management
In a preclinical model, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that it reduced bacterial load significantly when administered alongside standard antibiotic treatment, suggesting its potential as an adjunct therapy.
Q & A
Q. Table 1. Key NMR Signals for Related Boronic Acid Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
